![molecular formula C19H23N3O6S B7696524 2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)
2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a small molecule that belongs to the family of acetamides and has been studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide in lab experiments is its high potency and specificity. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties at low concentrations. However, one of the limitations of using the compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of the compound.
Orientations Futures
There are several future directions for the study of 2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide. One direction is to further investigate the mechanism of action of the compound and its potential targets. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. Additionally, the compound could be studied for its potential use in combination with other therapeutic agents for enhanced efficacy. Finally, the compound could be studied for its potential use in other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide involves the reaction of 2-chloro-4-nitrophenol with butylamine, followed by reduction of the nitro group to an amino group. The obtained compound is then reacted with pyridine-2-carboxaldehyde to form the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been studied for its potential use as a neuroprotective agent in Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-4-21(5-2)29(26,27)17-10-8-16(9-11-17)28-13-19(23)20-18-12-15(22(24)25)7-6-14(18)3/h6-12H,4-5,13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDONLHLXBGJBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

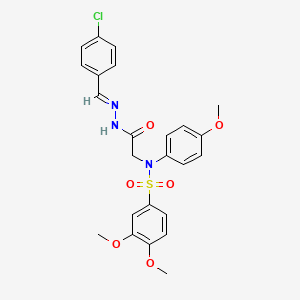
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
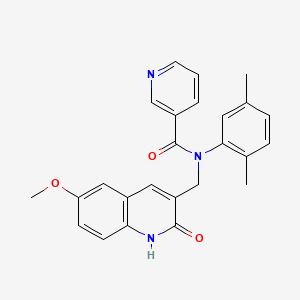
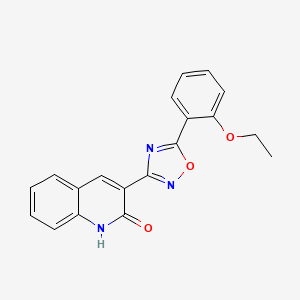
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
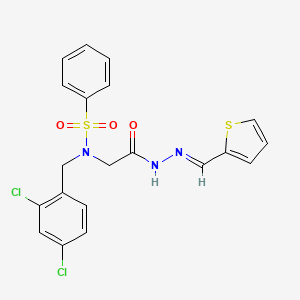
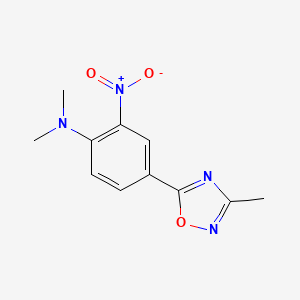
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)

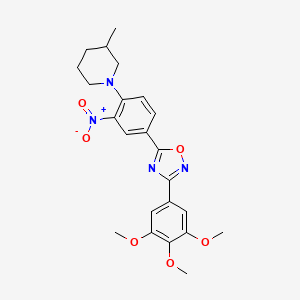
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
